![molecular formula C12H9F3N2 B1320517 3-[5-(Trifluoromethyl)-2-pyridinyl]aniline CAS No. 886361-00-8](/img/structure/B1320517.png)
3-[5-(Trifluoromethyl)-2-pyridinyl]aniline
Descripción general
Descripción
3-[5-(Trifluoromethyl)-2-pyridinyl]aniline is a chemical compound that is part of the pyridine and aniline families. It is characterized by the presence of a trifluoromethyl group attached to the pyridine ring, which can significantly influence its chemical behavior and properties. The compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of pyridine derivatives, such as 3-[5-(Trifluoromethyl)-2-pyridinyl]aniline, can be achieved through various methods. One approach involves the reaction of anilines with pyridine derivatives where pyrazoles serve as leaving groups, leading to the formation of bis-carbamoyl-pyridine derivatives . Another strategy for synthesizing trifluoromethyl-substituted pyridines is based on C-F bond breaking of anionically activated fluoroalkyl groups, which allows for the formation of poly-substituted pyridines under noble metal-free conditions . Additionally, a three-component cascade reaction involving anilines and Togni's reagent II can yield fully-substituted trifluoromethyl pyrroles, indicating the versatility of anilines in reactions leading to various pyridine and pyrrole derivatives .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be elucidated using various spectroscopic techniques. For instance, the behavior of 5-trifluoromethyl-pyridine-2-thione towards molecular iodine was investigated, leading to the formation of a complex whose crystal structure was determined by X-ray diffraction . This study provides insights into the structural aspects of trifluoromethyl-substituted pyridines and their interactions with other molecules.
Chemical Reactions Analysis
The reactivity of pyridine derivatives, including those with trifluoromethyl groups, can be explored through their participation in chemical reactions. For example, 2-(pyridyl)anilines can undergo cross-coupling reactions, which are a cornerstone in the synthesis of complex organic molecules . The deprotonation of these compounds can lead to various side reactions, further highlighting the reactivity of the pyridine ring when substituted with different functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-[5-(Trifluoromethyl)-2-pyridinyl]aniline can be inferred from studies on similar compounds. The introduction of a trifluoromethyl group can significantly alter the electronic properties of the pyridine ring, as seen in the study of halogen-bonded complexes formed using perfluoropropyl iodides with aniline . Such modifications can lead to changes in molecular electrostatic potential, electron density delocalization, and charge transfer, which can affect the compound's reactivity, spectroscopic characteristics, and potential for forming aggregates with unique properties like fluorescence.
Aplicaciones Científicas De Investigación
Application 1: Synthesis of Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria
- Summary of the Application: “3-[5-(Trifluoromethyl)-2-pyridinyl]aniline” is used in the synthesis of pyrazole derivatives. These derivatives have been found to be potent growth inhibitors of drug-resistant bacteria .
- Results or Outcomes: Most of the synthesized compounds were found to be potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL. Further studies led to the discovery of several lead compounds, which are bactericidal and potent against MRSA persisters. Compounds 11, 28, and 29 are potent against S. aureus biofilms with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL .
Application 2: Development of Agrochemical and Pharmaceutical Compounds
- Summary of the Application: “3-[5-(Trifluoromethyl)-2-pyridinyl]aniline” and its intermediates are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . They are used in the synthesis of pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .
- Methods of Application or Experimental Procedures: The synthetic methods for introducing trifluoromethylpyridine (TFMP) groups within other molecules are generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
- Results or Outcomes: The demand for TFMP derivatives has been increasing steadily in the last 30 years .
Application 3: Synthesis of Fluazifop-butyl
- Summary of the Application: “3-[5-(Trifluoromethyl)-2-pyridinyl]aniline” was used in the synthesis of fluazifop-butyl, the first herbicide to incorporate a TFMP derivative .
- Methods of Application or Experimental Procedures: 2,5-CTF was used as a key fluorinated building block for its synthesis .
- Results or Outcomes: Developed in 1982, fluazifop-butyl proved to be an excellent growth inhibitor of perennial grass weeds .
Application 4: Palladium-Catalyzed Direct Dehydrogenative Cross-Coupling
- Summary of the Application: “3-[5-(Trifluoromethyl)-2-pyridinyl]aniline” was found to be a highly efficient monodentate transient directing group (MonoTDG) for the palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes .
Application 5: Synthesis of Methylguanidine Derivatives
- Summary of the Application: “2-Methyl-3-trifluoromethylaniline”, a compound similar to “3-[5-(Trifluoromethyl)-2-pyridinyl]aniline”, is used as a reactant in the synthesis of methylguanidine derivatives. These derivatives are prospective PET radioligands for the open channel of the NMDA receptor, which is linked to Alzheimer’s, epilepsy, and other neurodegenerative disorders .
Application 6: Synthesis of N-1-phenylethyl-3,5-bis (trifluoromethyl)aniline
Propiedades
IUPAC Name |
3-[5-(trifluoromethyl)pyridin-2-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2/c13-12(14,15)9-4-5-11(17-7-9)8-2-1-3-10(16)6-8/h1-7H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHNOBLOCBYEFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594700 | |
| Record name | 3-[5-(Trifluoromethyl)pyridin-2-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(Trifluoromethyl)-2-pyridinyl]aniline | |
CAS RN |
886361-00-8 | |
| Record name | 3-[5-(Trifluoromethyl)-2-pyridinyl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[5-(Trifluoromethyl)pyridin-2-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



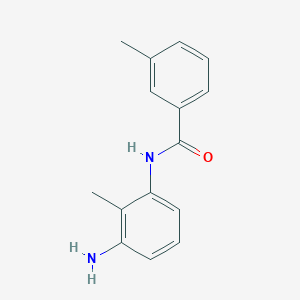
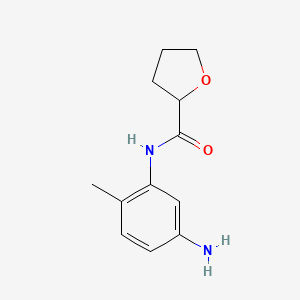

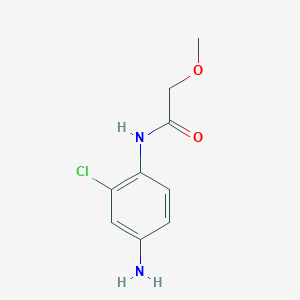

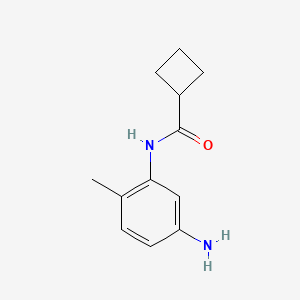
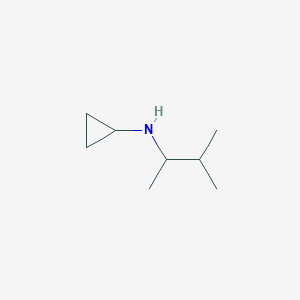
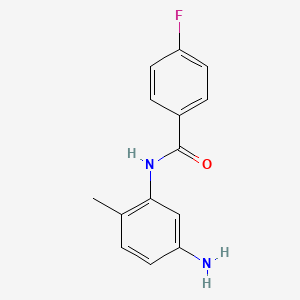
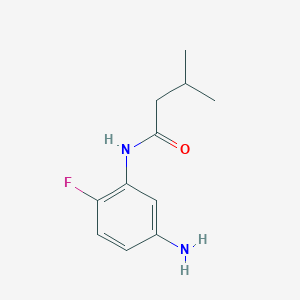
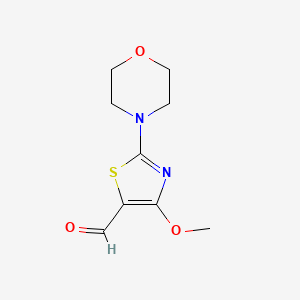
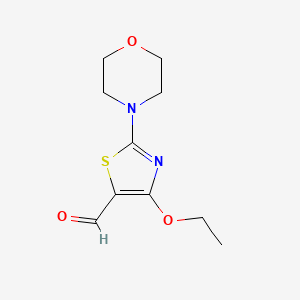
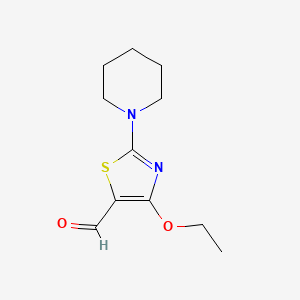
![2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride](/img/structure/B1320469.png)
![Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride](/img/structure/B1320472.png)